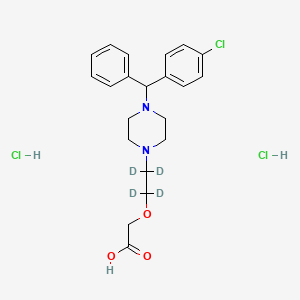
Cetirizine (D4 dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetirizine (D4 dihydrochloride) is a second-generation antihistamine used primarily to treat allergic rhinitis, dermatitis, and urticaria. It is known for its effectiveness in alleviating symptoms such as sneezing, itching, and runny nose by blocking histamine H1 receptors . Cetirizine (D4 dihydrochloride) is a deuterated form of cetirizine, which means it contains deuterium atoms, a stable isotope of hydrogen, making it useful in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cetirizine (D4 dihydrochloride) involves several steps, starting from the basic building blocks. The process typically includes the following steps:
Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring, which is a crucial component of cetirizine. This is achieved through the reaction of ethylenediamine with a suitable dihaloalkane under controlled conditions.
Substitution Reaction: The piperazine ring is then subjected to a substitution reaction with 4-chlorobenzhydryl chloride to form the intermediate compound.
Esterification: The intermediate compound undergoes esterification with ethyl chloroacetate to form the ester derivative.
Hydrolysis and Deuteration: The ester derivative is hydrolyzed to form the carboxylic acid, which is then subjected to deuteration to replace hydrogen atoms with deuterium atoms.
Formation of Dihydrochloride Salt: Finally, the deuterated carboxylic acid is reacted with hydrochloric acid to form cetirizine (D4 dihydrochloride).
Industrial Production Methods
Industrial production of cetirizine (D4 dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Cetirizine (D4 dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in cetirizine.
Substitution: Substitution reactions are common, especially in the modification of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Cetirizine (D4 dihydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used in pharmacokinetic studies to track the metabolism and distribution of cetirizine in the body.
Drug Development: It is used in the development of new antihistamine drugs with improved efficacy and reduced side effects.
Biological Research: Cetirizine (D4 dihydrochloride) is used to study the effects of histamine on various biological systems and to develop new treatments for allergic conditions.
Analytical Chemistry: It is used as a standard in analytical chemistry for the quantification and detection of cetirizine in pharmaceutical formulations and biological samples.
作用机制
Cetirizine (D4 dihydrochloride) exerts its effects by selectively inhibiting peripheral H1 receptors, which are responsible for mediating the effects of histamine. By blocking these receptors, cetirizine prevents histamine from binding and causing allergic symptoms such as itching, swelling, and vasodilation. The deuterated form of cetirizine has similar pharmacological properties but with improved stability and reduced metabolic degradation .
相似化合物的比较
Similar Compounds
Cetirizine Hydrochloride: The non-deuterated form of cetirizine, commonly used in allergy medications.
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties but higher affinity for H1 receptors.
Fexofenadine: Another second-generation antihistamine with similar uses but different chemical structure.
Uniqueness
Cetirizine (D4 dihydrochloride) is unique due to the presence of deuterium atoms, which enhance its stability and reduce its metabolic degradation. This makes it particularly useful in pharmacokinetic studies and drug development .
属性
分子式 |
C21H27Cl3N2O3 |
|---|---|
分子量 |
465.8 g/mol |
IUPAC 名称 |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i14D2,15D2;; |
InChI 键 |
PGLIUCLTXOYQMV-YOCDACDASA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


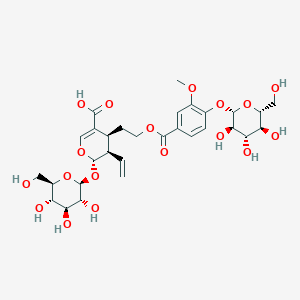
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
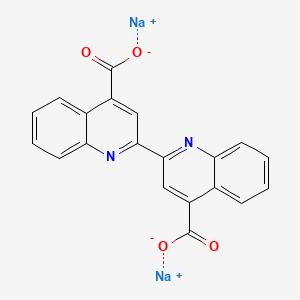
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
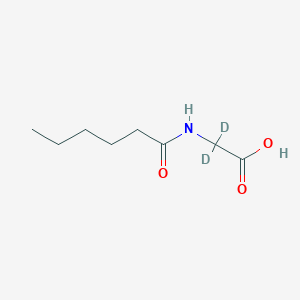
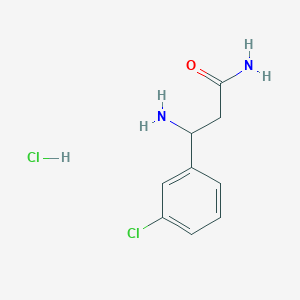
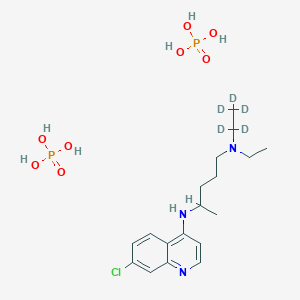
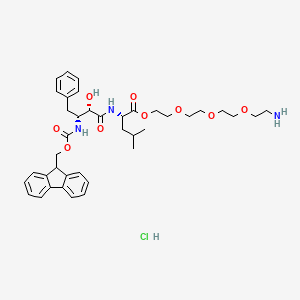
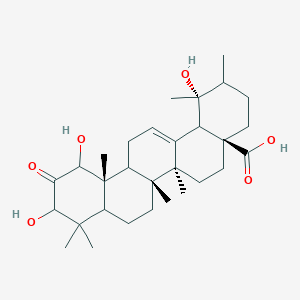
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
